Tetrahydrozoline-d4 Hydrochloride

Description

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORNXNYWNIWEY-JRWKTVICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-66-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydrozoline-d4 hydrochloride: Structure, Properties, and Application as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline-d4 hydrochloride is the deuterated analog of Tetrahydrozoline hydrochloride, an imidazoline derivative widely recognized for its sympathomimetic and vasoconstrictive properties.[1][2] Commonly known as the active ingredient in over-the-counter eye drops and nasal sprays, Tetrahydrozoline acts as an alpha-adrenergic agonist, constricting conjunctival blood vessels to relieve redness and nasal passages to alleviate congestion.[3][4] The introduction of four deuterium atoms into the Tetrahydrozoline molecule renders this compound an invaluable tool in analytical chemistry, particularly in the field of quantitative mass spectrometry.[5]

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure and properties. Furthermore, it presents a detailed, field-proven protocol for its application as an internal standard in the sensitive and accurate quantification of Tetrahydrozoline in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to effectively utilize this stable isotope-labeled standard in their analytical workflows.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Tetrahydrozoline hydrochloride where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its increased mass.[6][7] This mass shift is the cornerstone of its utility as an internal standard in isotope dilution mass spectrometry.[8]

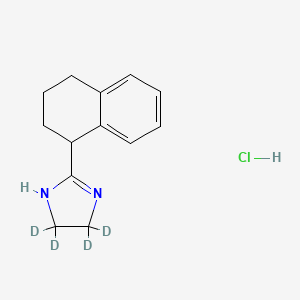

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₃D₄ClN₂ | [9] |

| Molecular Weight | 240.77 g/mol | [9] |

| CAS Number | 1246814-66-3 | [9] |

| Appearance | Pale Orange Solid | [9] |

| SMILES | Cl.c1ccc2c(c1)CCCC2C1=NCCN1([2H])C([2H])([2H])C1([2H])[2H] | [5] |

Synthesis of this compound

The synthesis of Tetrahydrozoline generally involves the condensation of a tetralin derivative with ethylenediamine.[10][11] A common modern approach utilizes 1-cyanotetraline and ethylenediamine monotosylate in a one-pot reaction.[10]

For the synthesis of this compound, a deuterated precursor is required. The deuterium atoms are typically introduced into the ethylenediamine moiety. The synthesis would likely proceed as follows:

-

Synthesis of Deuterated Ethylenediamine: Ethylenediamine-d4 can be synthesized through various established methods, often involving the reduction of a dinitrile with a deuterium source or the reaction of a dihalide with a deuterated amine source.

-

Condensation Reaction: Deuterated ethylenediamine is then reacted with a suitable tetralin derivative, such as 1,2,3,4-tetrahydro-1-naphthoic acid or its methyl ester, under conditions that facilitate cyclization to form the imidazoline ring.[3]

-

Formation of the Hydrochloride Salt: The resulting deuterated Tetrahydrozoline base is then treated with hydrochloric acid to yield the final product, this compound.

This synthetic route ensures the stable incorporation of deuterium atoms into the molecule, making it a reliable internal standard for quantitative analysis.

Application in Quantitative Analysis: LC-MS/MS Method

The primary and most critical application of this compound is as an internal standard for the accurate quantification of Tetrahydrozoline in complex biological matrices such as urine, blood, and plasma.[5][12] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method.[6][7][13]

Experimental Workflow for Quantification of Tetrahydrozoline in Urine

Caption: Experimental workflow for the quantification of Tetrahydrozoline in urine.

Detailed Experimental Protocol

This protocol outlines a robust method for the quantification of Tetrahydrozoline in urine samples using this compound as an internal standard.

1. Materials and Reagents:

-

Tetrahydrozoline hydrochloride (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

-

Urine samples

2. Sample Preparation:

-

Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.

-

Spiking: To 1 mL of the supernatant, add a known concentration of this compound working solution (e.g., 100 ng/mL).

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

-

Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetrahydrozoline | 201.1 | 131.1 | 25 |

| 201.1 | 91.1 | 35 | |

| Tetrahydrozoline-d4 | 205.1 | 131.1 | 25 |

| 205.1 | 91.1 | 35 |

Note: The precursor ion for Tetrahydrozoline corresponds to its protonated molecule [M+H]⁺. The product ions are characteristic fragments. The precursor ion for Tetrahydrozoline-d4 is shifted by +4 Da due to the four deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog.[14][15][16]

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Tetrahydrozoline) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

-

The concentration of Tetrahydrozoline in the unknown samples is then determined from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Tetrahydrozoline in biological samples. Its chemical and physical properties are nearly identical to the parent compound, allowing it to effectively track and correct for analytical variability throughout the experimental workflow. The detailed LC-MS/MS protocol provided in this guide offers a robust and reliable method for the determination of Tetrahydrozoline, leveraging the benefits of isotope dilution mass spectrometry. By understanding the principles behind the use of deuterated internal standards and implementing a validated analytical method, drug development professionals can ensure the integrity and accuracy of their pharmacokinetic and toxicological data.

References

-

PubChem. (+-)-Tetrahydrozoline. National Center for Biotechnology Information. [Link]

-

PubChem. Tetrahydrozoline hydrochloride. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PharmaCompass. Tetrahydrozoline HCl Drug Information. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Universitas Indonesia. Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase HighPerformance Liquid Chromatography. [Link]

-

Springer Nature Experiments. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

PubMed. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. [Link]

- Google Patents. Tetrahydrozoline synthesis method.

-

Liberty University. Detection of Tetrahydrozoline in Urine by Gas Chromatography/Mass Spectrometry. [Link]

-

ResearchGate. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

-

PubMed. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS). [Link]

-

Chem-Impex. Tetrahydrozoline hydrochloride. [Link]

-

PharmaCompass. Tetrahydrozoline Drug Information. [Link]

-

Chemsrc. This compound. [Link]

-

Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

-

NIST WebBook. Tetrahydrozoline. [Link]

-

ResearchGate. Mass spectrum of tetrahydrozoline. [Link]

-

Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

ResearchGate. Quantitative analysis of Δ9-tetrahydrocannabinol in preserved oral fluid by liquid chromatography-tandem mass spectrometry. [Link]

-

EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

-

PubMed. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. [Link]

-

ResearchGate. MRM transitions and LC-MS/MS conditions. [Link]

-

ResearchGate. Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetryzoline | 84-22-0 [amp.chemicalbook.com]

- 12. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. texilajournal.com [texilajournal.com]

- 14. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tetrahydrozoline [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrahydrozoline-d4 Hydrochloride: Properties, Applications, and Analytical Methodologies

Introduction

Tetrahydrozoline hydrochloride is an imidazoline derivative widely recognized for its potent alpha-adrenergic agonist activity, which results in pronounced vasoconstriction.[1][2][3] This property has made it a staple component in over-the-counter ophthalmic and nasal decongestant products for providing temporary relief from minor eye redness and nasal congestion.[1][4] In the realm of analytical and clinical science, the precision required to quantify such compounds in biological matrices necessitates a more sophisticated tool.

This guide focuses on Tetrahydrozoline-d4 hydrochloride (Tetryzoline-d4 hydrochloride), the deuterated analogue of the active pharmaceutical ingredient.[5] The incorporation of four deuterium atoms creates a stable, isotopically labeled version of the molecule. This subtle but critical modification does not significantly alter its chemical behavior but provides a distinct mass signature, making it an ideal internal standard for advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5] Its primary role is to serve as a reliable comparator in quantitative analyses, correcting for procedural variations and ensuring the accuracy of results in clinical toxicology, pharmacokinetic studies, and forensic investigations.[6][7]

Section 1: Chemical Identity and Physicochemical Properties

This compound maintains nearly identical physical and chemical properties to its non-labeled counterpart, with the principal difference being its increased molecular weight due to the substitution of four protons with deuterons. This similarity is fundamental to its function as an internal standard, ensuring it behaves identically during extraction and chromatography.

| Property | Value | Source(s) |

| Chemical Name | 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl-d4)-1H-imidazole, monohydrochloride | N/A |

| Synonyms | Tetryzoline-d4 hydrochloride | [5] |

| CAS Number | 1246814-66-3 | [5] |

| Molecular Formula | C₁₃H₁₃D₄ClN₂ | N/A |

| Molecular Weight | 240.78 g/mol | N/A |

| Appearance | Crystalline solid | [8] |

| Solubility | Freely soluble in water and alcohol. Soluble in ethanol (~25 mg/ml), DMSO (~25 mg/ml), and DMF (~20 mg/ml). Very slightly soluble in chloroform. Practically insoluble in ether. | [8] |

| Stability & Storage | Stable under recommended temperatures and pressures. Store at 4°C in a tightly-closed container in a cool, dry, well-ventilated area. Protect from sources of ignition. | [8][9] |

Section 2: The Rationale for Deuteration: The Gold Standard in Quantitative Analysis

Expertise & Experience: The Causality Behind Isotopic Labeling

In quantitative mass spectrometry, the goal is to relate the instrument's response to the concentration of an analyte in a sample. However, the journey from sample collection to detection is fraught with potential variability. Sample loss during extraction, inconsistencies in instrument performance, and matrix effects—where other molecules in the sample suppress or enhance the analyte's ionization—can all introduce significant error.[10]

An ideal internal standard (IS) co-elutes with the analyte and experiences the same physical and chemical challenges, thereby providing a reliable reference for correction.[11] Stable isotope-labeled (SIL) internal standards, such as Tetrahydrozoline-d4 HCl, are considered the "gold standard" because they are nearly perfect mimics of the analyte.[11] The substitution of hydrogen with deuterium results in a compound that is chemically identical but mass-shifted. This allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring their behavior during sample preparation, chromatography, and ionization is virtually indistinguishable.[6][12]

Trustworthiness: A Self-Validating System

The use of a deuterated standard creates a self-validating system within each sample. Any factor that reduces the signal of the target analyte (e.g., ion suppression) will proportionally reduce the signal of the co-eluting deuterated standard.[7][12] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively cancelled out. This normalization compensates for measurement errors and ensures that the final calculated concentration is accurate and reproducible, a principle recognized by regulatory bodies like the FDA and EMA.[6][7]

Diagram: Principle of Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS

Caption: Analyte and its SIL-IS co-elute but are differentiated by the mass spectrometer.

Section 3: Core Application: Bioanalytical Quantification of Tetrahydrozoline

The following protocol describes a robust, field-proven workflow for the quantification of tetrahydrozoline in human plasma using LC-MS/MS, incorporating Tetrahydrozoline-d4 HCl as the internal standard.

Experimental Protocol: LC-MS/MS Quantification

-

Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Tetrahydrozoline HCl and Tetrahydrozoline-d4 HCl in methanol.

-

Calibration Curve: Serially dilute the Tetrahydrozoline stock solution with drug-free plasma to create calibration standards ranging from 0.1 to 100 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of Tetrahydrozoline-d4 HCl at 50 ng/mL in methanol.

-

Sample Preparation: To 100 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the internal standard working solution.

-

-

Sample Extraction (Protein Precipitation):

-

Rationale: Protein precipitation is a rapid and effective method to remove the majority of interfering proteins from the plasma matrix.

-

Procedure:

-

Vortex the spiked plasma samples for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of vials for analysis.

-

-

-

LC-MS/MS Analysis:

-

Rationale: Reversed-phase chromatography separates the analyte from other sample components, while tandem mass spectrometry provides highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).

-

Instrumentation Parameters:

-

| Parameter | Setting |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Analyte) | Example: Q1: 201.1 m/z -> Q3: 145.1 m/z |

| MRM Transition (IS) | Example: Q1: 205.1 m/z -> Q3: 149.1 m/z |

Diagram: Bioanalytical Workflow for Tetrahydrozoline Quantification

Caption: Step-by-step workflow from sample collection to final data analysis.

Section 4: Handling and Safety

This compound should be handled with the same precautions as its non-deuterated parent compound. It is intended for research use only.

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation.[13]

-

Precautionary Measures: Use only with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Incompatible Materials: Avoid strong oxidizing agents.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9]

Conclusion

This compound is an indispensable tool for modern analytical science. By providing a chemically identical but mass-differentiated internal standard, it empowers researchers to achieve highly accurate, precise, and reproducible quantification of tetrahydrozoline in complex biological matrices. Its use overcomes the inherent variabilities of the analytical process, ensuring the integrity and trustworthiness of data in critical applications ranging from pharmaceutical development to clinical and forensic toxicology.

References

-

Tetrahydrozoline Monograph for Professionals. (2025). Drugs.com. [Link]

-

Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Pediatric Oncall. [Link]

-

Tetrahydrozoline (Visine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025). eMedicineHealth. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). Pharmanest. [Link]

-

What is the mechanism of Tetrahydrozoline? (2024). Patsnap Synapse. [Link]

-

Visine Advanced Relief, Visine Maximum Redness Relief (tetrahydrozoline ophthalmic) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]

-

Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase HighPerformance Liquid Chromatography. (2021). International Journal of Pharmaceutical Research. [Link]

-

Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). Springer Nature Experiments. [Link]

-

Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS). (2010). PubMed. [Link]

-

Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase HighPerformance Liquid Chromatography. (2021). Universitas Indonesia. [Link]

-

Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648. PubChem. [Link]

-

Tetrahydrozoline | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

(+-)-Tetrahydrozoline | C13H16N2 | CID 5419. PubChem. [Link]

-

Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. (2012). PMC - NIH. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. texilajournal.com [texilajournal.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. aksci.com [aksci.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and isotopic labeling of Tetrahydrozoline-d4 hydrochloride.

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Tetrahydrozoline-d4 Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

Tetrahydrozoline is an imidazole derivative renowned for its efficacy as a vasoconstrictor, making it a staple component in over-the-counter ophthalmic and nasal decongestant products.[1][2] Its mechanism of action relies on its agonistic activity at α-adrenergic receptors.[3][4][5] In the realm of drug development, pharmacokinetics, and clinical toxicology, the precise quantification of active pharmaceutical ingredients (APIs) like tetrahydrozoline in biological matrices is paramount.[6][7]

Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry (MS).[4][8][9] The incorporation of heavy isotopes, such as deuterium (²H or D), creates a compound that is chemically identical to the analyte but mass-shifted.[10] This allows it to be distinguished by the mass spectrometer, co-elute chromatographically with the analyte, and correct for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.[8]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound (CAS No. 1246814-66-3).[11][12] We will delve into the causality behind the chosen synthetic strategy, detailing a robust protocol that ensures high isotopic enrichment and chemical purity, and conclude with the analytical techniques required to validate the final product.

Part 1: Synthetic Strategy and Mechanistic Considerations

Retrosynthetic Analysis: Choosing an Efficient Pathway

Two primary routes for the synthesis of the tetrahydrozoline scaffold have been documented.[1] An older method involves the reductive amination of α-tetralone with ethylenediamine, which often suffers from low yields (45-55%) due to the formation of byproducts.[1]

A more contemporary and efficient approach, which forms the basis of our protocol, starts from 1-cyanotetraline. This "one-pot" synthesis reacts 1-cyanotetraline with an ethylenediamine salt to form the 2-imidazoline ring directly.[1][13] This method is superior due to its simple technology, mild reaction conditions, and significantly higher yields, often exceeding 80%.[13]

Isotopic Labeling Strategy: Precision and Stability

The target molecule is Tetrahydrozoline-d4, indicating the stable incorporation of four deuterium atoms. The most logical and synthetically accessible positions for labeling are the four non-labile C-H bonds on the ethylene bridge of the 4,5-dihydro-1H-imidazole ring.

The causality for this choice is twofold:

-

Synthetic Efficiency: By utilizing commercially available ethylenediamine-d4 as a starting material, the four deuterium atoms are incorporated into the core structure in a single, strategic step. This avoids complex, multi-step C-H activation or exchange reactions that could lead to isotopic scrambling or lower enrichment.[9]

-

Isotopic Stability: The C-D bonds on the saturated imidazoline ring are not acidic and are stable under the reaction, purification, and final application conditions. This ensures the isotopic label is retained, which is a critical requirement for an internal standard.

The overall synthetic transformation is illustrated in the diagram below.

Caption: Reaction scheme for the synthesis of Tetrahydrozoline-d4 HCl.

Part 2: Experimental Protocol

This protocol is adapted from the high-yield method described in patent CN103224468A and has been modified for the synthesis of the deuterated analogue.[1][13]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 1-Cyanotetraline | 5779-73-7 | 157.20 | Purity ≥98% |

| Ethylenediamine-d4 Dihydrochloride | 344330-90-9 | 137.07 | Isotopic Purity ≥98% |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | For in-situ generation of monotosylate |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For preparing 20% (w/v) aqueous solution |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For preparing 5% (v/v) aqueous solution |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous, for extraction |

| Ethanol | 64-17-5 | 46.07 | Anhydrous, for salt formation |

| Acetone | 67-64-1 | 58.08 | Anhydrous, for salt formation |

| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | For salt formation |

Step-by-Step Synthesis Workflow

The entire process, from initial reaction to final product isolation, is outlined in the workflow diagram below.

Caption: Experimental workflow for Tetrahydrozoline-d4 HCl synthesis.

2.2.1 Part A: Synthesis of Tetrahydrozoline-d4 Free Base

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine ethylenediamine-d4 dihydrochloride (e.g., 10.0 g) and p-toluenesulfonic acid monohydrate (e.g., 27.8 g) with a suitable solvent like toluene. Heat to reflux with a Dean-Stark trap to remove water and HCl, forming the ethylenediamine-d4 monotosylate salt in situ. Alternatively, use pre-synthesized ethylenediamine-d4 monotosylate.

-

Condensation Reaction: After removing the toluene under reduced pressure, add 1-cyanotetraline (e.g., 7.0 g) to the flask containing the ethylenediamine-d4 monotosylate (approx. 25 g).[1]

-

Heating: Heat the reaction mixture to 180°C with continuous stirring. The solids will gradually melt and dissolve. Maintain this temperature for 3 hours.[1] The high temperature is necessary to drive the Pinner-type cyclization to form the imidazoline ring.

-

Initial Cooling: After 3 hours, cool the reaction mixture to approximately 50°C. A solid mass, the crude product, will begin to form.[1]

-

Acidification and Extraction: Add 50 mL of 5% hydrochloric acid to the flask to dissolve the solid product, forming its water-soluble hydrochloride salt. Transfer the solution to a separatory funnel and extract with 50 mL of diethyl ether to remove any unreacted 1-cyanotetraline and other neutral impurities. Discard the organic layer.

-

Basification and Precipitation: Cool the aqueous layer in an ice bath to below 20°C. While stirring, slowly add 20% sodium hydroxide solution dropwise to adjust the pH to >10. This deprotonates the hydrochloride salt, precipitating the crude Tetrahydrozoline-d4 free base.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield the crude Tetrahydrozoline-d4 free base.

2.2.2 Part B: Formation of this compound

-

Dissolution: Dissolve the dried crude Tetrahydrozoline-d4 base (e.g., 7.0 g) in a minimal amount of a mixed solvent system, such as 1:1 ethanol and acetone, at approximately 30°C.[1][13]

-

Precipitation of the Hydrochloride Salt: Bubble dry hydrogen chloride gas through the stirred solution. The hydrochloride salt is insoluble in this solvent system and will begin to precipitate. Monitor the pH with moist litmus paper to ensure it is acidic.

-

Crystallization: Once precipitation is evident, stop the gas flow and cool the mixture to 5°C in an ice bath to maximize the yield of the crystalline solid.[1][13]

-

Final Filtration and Drying: Filter the white crystalline solid and wash it with a small amount of cold acetone. Dry the final product, this compound, under vacuum to a constant weight.

Part 3: Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique to confirm the mass of the labeled compound and determine the level of isotopic incorporation.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Results: The analysis should be run alongside an unlabeled tetrahydrozoline standard for direct comparison. The molecular ion peak for the deuterated product will be shifted by +4 m/z units.

| Compound | Formula | Exact Mass (Free Base) | Observed [M+H]⁺ |

| Tetrahydrozoline | C₁₃H₁₆N₂ | 200.1313 | ~201.1392 |

| Tetrahydrozoline-d4 | C₁₃H₁₂D₄N₂ | 204.1565 | ~205.1643 |

The mass spectrum should show a high abundance of the M+4 peak, with minimal M+0, M+1, M+2, or M+3 signals, confirming high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and verifying the precise location of the deuterium labels.

-

¹H NMR: The most telling result will be the complete or near-complete disappearance of the signals corresponding to the protons on the ethylene bridge of the imidazoline ring. In unlabeled tetrahydrozoline, these protons typically appear as multiplets in the 3-4 ppm range. The integration of the remaining aromatic and aliphatic protons should be consistent with the structure.

-

¹³C NMR: The carbon signals for the deuterated CD₂-CD₂ moiety will exhibit triplet splitting patterns due to coupling with deuterium (I=1), and their resonance may be slightly upfield compared to the unlabeled compound.

-

²H NMR: A deuterium NMR spectrum will show a signal confirming the presence of deuterium in the expected chemical environment, providing direct evidence of successful labeling.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection should be used to assess the chemical purity of the final product. The purity should typically be ≥98% for use as an analytical standard.

-

Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values for the unlabeled compound (approx. 254°C) to check for gross impurities.[14]

Conclusion

This guide outlines a robust and efficient method for the synthesis of this compound. By selecting a modern synthetic route and a strategic isotopic labeling approach using ethylenediamine-d4, this protocol provides a reliable pathway to a high-purity, high-enrichment internal standard essential for advanced pharmaceutical research and development. The rigorous analytical characterization detailed herein serves as a self-validating system, ensuring the final product meets the stringent quality requirements for its intended application in quantitative mass spectrometry.

References

- Nowakowska, D., et al. (2020). In vitro effects of vasoconstrictive retraction agents on primary human gingival fibroblasts. Experimental and Therapeutic Medicine, 19(3), 2037–2044.

- Peat, J., & Garg, U. (2010). Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS). Methods in Molecular Biology, 603, 501-8.

- Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.

- Tetrahydrozoline synthesis method. (2013). CN103224468A. Google Patents.

-

Tetrahydrozoline. (n.d.). National Institute of Standards and Technology (NIST) WebBook. Retrieved from [Link]

-

(+-)-Tetrahydrozoline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]

-

2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole, CAS No. 835-31-4. (n.d.). iChemical. Retrieved from [Link]

- Isotopic labeling of metabolites in drug discovery applications. (2010). Analytical and Bioanalytical Chemistry, 398(2), 677-94.

- Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017). Science, 358(6368), 1299-1304.

-

Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group, Princeton University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetryzoline - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. CN103224468A - Tetrahydrozoline synthesis method - Google Patents [patents.google.com]

- 14. 2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole, CAS No. 835-31-4 - iChemical [ichemical.com]

A Guide to the Mechanism of Action of Tetrahydrozoline-d4 Hydrochloride as an Internal Standard in Quantitative Mass Spectrometry

Abstract

In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. The use of internal standards is a fundamental practice to mitigate variability inherent in sample preparation and instrumental analysis.[1] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the gold standard for mass spectrometry-based assays.[2] This technical guide provides an in-depth exploration of the mechanism of action of Tetrahydrozoline-d4 hydrochloride, a deuterated SIL compound, when used as an internal standard for the quantification of its non-labeled counterpart, Tetrahydrozoline. We will dissect the core principles that make it an exemplary choice, detail its function in compensating for analytical variability, and provide a practical experimental framework for its application.

The Foundational Principle: The Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to all calibration standards, quality controls, and unknown samples being analyzed.[3][4] Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[1] The ideal IS behaves identically to the analyte of interest throughout the entire analytical procedure but provides a signal that is distinct and distinguishable.

This is where stable isotope-labeled standards, such as this compound, excel. By replacing four hydrogen atoms on the Tetrahydrozoline molecule with their heavier isotope, deuterium, we create a compound that is, for all practical purposes, chemically and physically identical to the analyte.[5][6] This near-perfect analogy is the cornerstone of its mechanism of action.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a negligible change in the molecule's polarity, pKa, and overall structure. Consequently, Tetrahydrozoline-d4 and Tetrahydrozoline exhibit virtually identical chromatographic retention times, extraction efficiencies, and ionization responses in the mass spectrometer.[7] The only significant difference is their mass, which allows the mass spectrometer to differentiate between the analyte and the internal standard.[8]

| Property | Tetrahydrozoline Hydrochloride | This compound | Rationale for Equivalence |

| Molecular Formula | C₁₃H₁₇ClN₂ | C₁₃H₁₃D₄ClN₂ | Isotopic substitution does not change the elemental composition. |

| Molecular Weight | 236.74 g/mol [9][10] | 240.77 g/mol [11][12] | The four deuterium atoms increase the mass by ~4 Da. |

| Chromatographic Behavior | Co-elutes with IS | Co-elutes with analyte | Identical chemical structure leads to identical interaction with stationary and mobile phases.[5][7] |

| Extraction Recovery | Proportional to IS | Proportional to analyte | Identical solubility and partitioning behavior during sample preparation.[7] |

| Ionization Efficiency | Proportional to IS | Proportional to analyte | Near-identical proton affinity and susceptibility to matrix effects.[7][13] |

Caption: Structural relationship between analyte and its deuterated internal standard.

Mechanism of Action: Normalization Through Ratiometric Analysis

The core mechanism of this compound is its ability to normalize for variations by enabling a ratiometric analysis. The fundamental assumption is that any physical or chemical variation during the analytical process will affect the analyte and the co-eluting deuterated internal standard to the same degree.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively cancelled out.

Compensation for Sample Preparation Variability

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[13] Each step introduces a potential for analyte loss.

-

How it Works: A precise and constant amount of Tetrahydrozoline-d4 is added to every sample before the extraction process begins.[8] If, for example, only 80% of the sample is recovered after an LLE step, 80% of the native Tetrahydrozoline and 80% of the Tetrahydrozoline-d4 will be recovered. The ratio of their concentrations remains unchanged, ensuring the final calculated concentration is accurate despite the physical loss.[14]

Correction for Instrumental Fluctuations

Instrumental performance can drift over the course of an analytical run. This includes minor fluctuations in injection volume or changes in the sensitivity of the mass spectrometer's detector.[1][5][8]

-

How it Works: Since the analyte and IS are in the same vial and injected simultaneously, any variation in the injected volume will affect both compounds equally. If the injection volume is 5% lower than intended, the absolute peak areas for both Tetrahydrozoline and Tetrahydrozoline-d4 will decrease by 5%, but their area ratio will remain constant.

Mitigation of Matrix Effects

Matrix effects, particularly ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[5] Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, metabolites) can interfere with the ionization process in the mass spectrometer's source, leading to an artificially low or high signal.

-

How it Works: This is arguably the most critical role of a deuterated internal standard. Because Tetrahydrozoline-d4 co-elutes precisely with Tetrahydrozoline, it enters the ion source at the exact same time and is surrounded by the exact same interfering matrix components.[13] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. The ratio of their signals remains a true reflection of their relative concentrations, effectively neutralizing the matrix effect.

Caption: Workflow demonstrating where the internal standard acts to correct errors.

Field-Proven Experimental Protocol

This section outlines a robust, self-validating protocol for the quantification of Tetrahydrozoline in human plasma using this compound as an internal standard, grounded in common bioanalytical practices.[15][16][17]

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Tetrahydrozoline hydrochloride (analyte) and this compound (IS) in separate volumetric flasks using methanol as the solvent.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions for the analyte by serially diluting the primary stock solution with 50/50 methanol/water. These will be used to create the calibration curve.

-

-

Internal Standard Spiking Solution (e.g., 100 ng/mL):

-

Dilute the IS primary stock solution with 50/50 methanol/water to a concentration that will yield a robust signal in the mass spectrometer.

-

Sample Preparation (Protein Precipitation)

-

Aliquot Samples: Pipette 100 µL of each sample (calibrator, QC, or unknown plasma) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: To each tube, add 25 µL of the Internal Standard Spiking Solution (100 ng/mL). Vortex briefly. This step is critical and must be done for every sample, including blanks and standards.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex & Centrifuge: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumental Analysis

The following parameters serve as a validated starting point.

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar compounds like Tetrahydrozoline. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.4 mL/min | Standard for analytical LC-MS. |

| Gradient | 5% B to 95% B over 3 minutes | Ensures separation from endogenous matrix components and efficient elution. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Tetrahydrozoline contains basic nitrogen atoms that readily accept a proton. |

| MRM Transition (Analyte) | Q1: 201.1 -> Q3: 91.1 | Q1 is the protonated parent ion [M+H]⁺. Q3 is a stable product ion. |

| MRM Transition (IS) | Q1: 205.1 -> Q3: 91.1 | Q1 is the heavier [M+H]⁺ of the d4-analog. The fragmentation is often identical, producing the same product ion. |

Data Analysis and Quantification

-

Calibration Curve Construction:

-

For each calibration standard, calculate the Peak Area Ratio (PAR) = (Peak Area of Tetrahydrozoline) / (Peak Area of Tetrahydrozoline-d4).

-

Plot the PAR against the known concentration of Tetrahydrozoline for each calibrator.

-

Perform a linear regression analysis, typically with 1/x² weighting, to generate a calibration curve. The curve must have a correlation coefficient (r²) of ≥0.99.

-

-

Quantification of Unknowns:

-

Calculate the PAR for each unknown sample.

-

Interpolate the concentration of Tetrahydrozoline in the unknown sample from the calibration curve using its calculated PAR.

-

Caption: Logical diagram showing how the ratio remains stable despite errors.

Conclusion

The mechanism of action of this compound as an internal standard is a textbook example of analytical chemistry best practices. Its efficacy is rooted in its isotopic and chemical identity to the target analyte, allowing it to act as a perfect proxy that experiences and, therefore, corrects for nearly all sources of analytical variability. From inconsistent sample recovery to unpredictable matrix effects and instrumental drift, the ratiometric analysis enabled by this deuterated standard ensures that the final reported concentration is accurate, precise, and defensible. This self-validating system is indispensable for high-stakes applications in pharmaceutical research, clinical diagnostics, and forensic toxicology, where data integrity is non-negotiable.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. SciSpace.

- Internal Standards: How Does It Work?. (n.d.).

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.).

- Wikipedia. (n.d.). Internal standard.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD.

- JoVE. (2015, August 24). Internal Standards for Quantitative Analysis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5419, (+-)-Tetrahydrozoline.

- MedChemExpress. (n.d.). This compound.

- Tetrahydrozoline HCl | Drug Information, Uses, Side Effects, Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10648, Tetrahydrozoline Hydrochloride.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No: 1246814-66-3 | Chemical Name: this compound.

- Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood. (2025, April 12). PubMed.

- Detection of Tetrahydrozoline in Urine by Gas Chromatography/Mass Spectrometry. (n.d.). Liberty University.

- Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase HighPerformance Liquid Chromatography. (n.d.). International Journal of Pharmaceutical Research.

- Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. (n.d.). ResearchGate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Internal standard - Wikipedia [en.wikipedia.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. youtube.com [youtube.com]

- 9. Tetrahydrozoline HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. texilajournal.com [texilajournal.com]

- 14. learning.sepscience.com [learning.sepscience.com]

- 15. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ViewArticleDetail [ijpronline.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrahydrozoline-d4 Hydrochloride: Commercial Availability and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Bioanalysis

Tetrahydrozoline is a sympathomimetic amine and alpha-adrenergic agonist widely used in over-the-counter ophthalmic and nasal decongestant products to induce vasoconstriction and alleviate redness and congestion.[1] Accurate and precise quantification of tetrahydrozoline in biological matrices is paramount for pharmacokinetic studies, clinical and forensic toxicology, and drug development.[1] Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred analytical techniques for this purpose due to their high sensitivity and selectivity.

The gold standard in quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[2] Tetrahydrozoline-d4 hydrochloride (CAS No: 1246814-66-3) is the deuterated analog of tetrahydrozoline hydrochloride and serves as an ideal internal standard for its quantification.[3][4] By incorporating four deuterium atoms, its mass is shifted, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical, ensuring it co-elutes chromatographically and behaves similarly during sample preparation and ionization.[2] This co-behavior allows the SIL-IS to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and reliable quantification.[2]

This technical guide provides a comprehensive overview of the commercial availability of this compound and a detailed protocol for its application as an internal standard in the bioanalysis of tetrahydrozoline.

Commercial Availability and Supplier Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Information | Available Formats |

| LGC Standards | This compound | 1246814-66-3 | C₁₃H₁₂D₄N₂ · HCl | 240.77 | Information available upon request | Neat |

| Santa Cruz Biotechnology, Inc. | This compound | 1246814-66-3 | C₁₃H₁₃D₄ClN₂ | 240.77 | Information on lot-specific CoA | Solid |

| Toronto Research Chemicals (TRC) | This compound | 1246814-66-3 | C₁₃H₁₂D₄N₂ · HCl | 240.1331 | High-purity | 1 mg, 10 mg |

| Pharmaffiliates | This compound | 1246814-66-3 | C₁₃H₁₃D₄ClN₂ | 240.77 | High purity | Enquire for pack sizes |

| Clearsynth | This compound | 1246814-66-3 | C₁₃H₁₃D₄ClN₂ | 240.77 | Information available upon request | Enquire for pack sizes |

Key Specifications to Scrutinize on a Certificate of Analysis:

-

Chemical Purity: Typically determined by HPLC or GC and should be ≥98%.

-

Isotopic Purity (or Deuterium Incorporation): Assessed by mass spectrometry, indicating the percentage of the deuterated form versus unlabeled or partially labeled species. Isotopic enrichment of ≥98% is desirable.

-

Identity Confirmation: Verified by techniques such as ¹H-NMR, Mass Spectrometry, and/or IR spectroscopy.

-

Residual Solvents: Quantified by GC-HS to ensure they are below acceptable limits.

-

Water Content: Determined by Karl Fischer titration.

The Rationale for Deuterium Labeling: A Mechanistic Perspective

The strategic placement of deuterium atoms on the tetrahydrozoline molecule is crucial. Ideally, the labels are in positions that are not susceptible to hydrogen-deuterium exchange under analytical conditions. The "d4" designation implies the substitution of four hydrogen atoms with deuterium. This mass difference of four daltons provides a clear and unambiguous shift in the mass-to-charge ratio (m/z) for both the precursor and product ions in tandem mass spectrometry, preventing any potential cross-talk between the analyte and internal standard signals.

Experimental Protocol: Quantification of Tetrahydrozoline in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a detailed workflow for the extraction and quantification of tetrahydrozoline from human plasma. It is based on established bioanalytical methods and best practices for the use of deuterated internal standards.

Materials and Reagents

-

Analytes: Tetrahydrozoline hydrochloride, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Reagents: Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, 96-well deep-well plates, LC-MS/MS system (e.g., Agilent 1260 Infinity LC coupled to an Agilent 6410B Triple Quadrupole LC/MS).

Preparation of Stock and Working Solutions

-

Tetrahydrozoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetrahydrozoline hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Tetrahydrozoline by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration appropriate for the expected analyte concentration range.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting small molecules from biological matrices.

-

Aliquoting: To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample).

-

Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to each sample (except for double blanks).

-

Vortex: Briefly vortex mix the samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each sample to precipitate the plasma proteins.

-

Vortex: Vortex mix vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean tube or well.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

Caption: The role of the internal standard in correcting for analytical variability.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of tetrahydrozoline in biological samples. Its commercial availability from several reputable suppliers ensures its accessibility for a wide range of applications. The use of this stable isotope-labeled internal standard, in conjunction with a validated LC-MS/MS method, provides a robust and reliable analytical workflow that adheres to the highest standards of scientific integrity and regulatory compliance. By understanding the principles behind its use and implementing a well-controlled experimental protocol, researchers can have high confidence in the quality and accuracy of their bioanalytical data.

References

- BenchChem. (2025). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of Tetrahydrozoline Hydrochloride in Biological Samples.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

-

International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tetrahydrozoline Hydrochloride-impurities. Retrieved from [Link]

- PubChem. (n.d.). This compound.

-

Springer Nature Experiments. (n.d.). Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1246814-66-3| Chemical Name : this compound. Retrieved from [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Dar D: Certificate of Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Certificate of Analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Tetrahydrozoline-d4 Hydrochloride

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for Tetrahydrozoline-d4 hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: Understanding the Compound

This compound is the deuterated form of Tetrahydrozoline hydrochloride, an alpha-adrenergic agonist.[1] While its primary application in research is as an internal standard for quantitative analysis or as a tracer in metabolic studies, its chemical and toxicological properties are considered analogous to its non-deuterated counterpart for the purposes of laboratory safety.[1] Therefore, the safety precautions outlined in this guide are based on the well-documented properties of Tetrahydrozoline hydrochloride. Ingestion, even in small amounts, can lead to significant toxic effects, including drowsiness, hypotension, and respiratory depression.[2]

Hazard Identification and Classification

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practices. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4][5][6][7]

-

Skin Irritation (Category 2): Causes skin irritation.[3][4][5][6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4][5][6]

These classifications necessitate stringent adherence to the handling and personal protective equipment guidelines outlined in the subsequent sections.

GHS Pictograms and Signal Word

The following pictograms and signal word are associated with this compound:

| Pictogram | Hazard | Signal Word |

| Acute Toxicity (oral), Skin Irritant, Eye Irritant, Respiratory Irritant | Warning [3][4][5][7] |

Safe Handling Protocols

Adherence to meticulous handling procedures is paramount to minimize exposure risk. The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall protective measures.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3][5] For operations with the potential to generate dust, such as weighing or aliquoting, a certified chemical fume hood is mandatory.[8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with the compound.

-

Eye and Face Protection: Chemical safety goggles with side shields are required.[5] In situations where splashing is a risk, a face shield should be worn in addition to goggles.[3]

-

Hand Protection: Wear impervious protective gloves, such as nitrile gloves.[5][8] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[3][5] When handling larger quantities, impervious clothing that covers the arms and legs is recommended.[9]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator should be used.[10]

General Hygiene Practices

-

Avoid all contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or fumes.[3]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5]

-

Do not eat, drink, or smoke in laboratory areas where this compound is handled or stored.[3][5]

-

Remove contaminated clothing promptly and wash it before reuse.[3][5]

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound and preventing accidental exposure.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Some suppliers recommend storage at 4°C.[11] | Prevents degradation and minimizes the risk of chemical reactions. |

| Container | Keep in a tightly closed container.[3][5][12] | Prevents contamination and exposure to moisture and air. |

| Ventilation | Store in a well-ventilated area.[3][5] | Mitigates the buildup of any potential vapors. |

| Light | Protect from light. | While not explicitly stated in all SDS, it is good practice for complex organic molecules. |

| Incompatibilities | Store away from incompatible substances such as strong oxidizing agents.[9] | Prevents hazardous chemical reactions. |

Stability

This compound is stable under recommended storage conditions.[9] With proper storage, the compound is expected to remain stable for at least four years.[11]

Experimental Workflows: Preparation of Stock Solutions

The preparation of stock solutions is a common laboratory procedure that requires strict adherence to safety protocols to prevent exposure.

Caption: Step-by-step workflow for the safe preparation of stock solutions.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response

Caption: Logical flow for responding to a chemical spill.

For larger spills, evacuate the area and contact the institution's emergency response team. Do not allow the spilled material to enter drains or waterways.[3]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Disposal Considerations

The disposal of this compound and its containers must be conducted in strict accordance with all applicable federal, state, and local regulations.[3][5] It is the responsibility of the waste generator to properly classify the waste.[3] Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it with household garbage or allow it to reach the sewage system.[4]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all experimental workflows, researchers can mitigate risks and maintain a safe laboratory environment.

References

-

Tetrahydrozoline HCl Safety Data Sheet. AK Scientific, Inc.

-

Safety Data Sheet - Tetrahydrozoline (hydrochloride). Cayman Chemical.

-

(+-)-Tetrahydrozoline. PubChem, National Institutes of Health.

-

CVP Visine Eye Drops Material Safety Data Sheet. Pfizer.

-

Tetrahydrozoline hydrochloride Safety Data Sheet. MedChemExpress.

-

This compound. MedChemExpress.

-

EYE DROPS- tetrahydrozoline hydrochloride solution/ drops. DailyMed, National Library of Medicine.

-

Tetrahydrozoline (hydrochloride). Cayman Chemical.

-

MATERIAL SAFETY DATA SHEET - Tetrahydrozoline HCL. Major Pharmaceuticals.

-

Tetrahydrozoline Hydrochloride Safety Data Sheet. U.S. Pharmacopeia.

-

SAFETY DATA SHEET - Tetrahydrozoline hydrochloride. Sigma-Aldrich.

-

PRODUCT INFORMATION - Tetrahydrozoline (hydrochloride). Cayman Chemical.

-

SAFETY DATA SHEET - Tetrahydrozoline Hydrochloride. TCI Chemicals.

-

Tetrahydrozoline (Visine). Illinois Poison Center.

-

Tetrahydrozoline Hydrochloride. PubChem, National Institutes of Health.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Medications and First Aid | Illinois Poison Center [illinoispoisoncenter.org]

- 3. aksci.com [aksci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. cvpproducts.com [cvpproducts.com]

- 10. macgill.com [macgill.com]

- 11. caymanchem.com [caymanchem.com]

- 12. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

In the landscape of quantitative mass spectrometry, the pursuit of analytical truth—unwavering accuracy, precision, and reproducibility—is the driving force behind innovation. This technical guide provides a comprehensive exploration of deuterated internal standards, the cornerstone of robust quantitative analysis in pharmaceutical development, clinical diagnostics, and metabolomics research. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles that make deuterated standards the "gold standard," offering field-proven insights into their application and the causality behind critical experimental choices.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS) - The Foundation of Quantitative Accuracy

At the heart of quantitative mass spectrometry lies the challenge of variability. Ionization suppression or enhancement due to complex biological matrices, inconsistent sample recovery during extraction, and fluctuations in instrument performance can all introduce significant error, compromising the integrity of analytical data.[1][2][3][4] Isotope Dilution Mass Spectrometry (IDMS) provides an elegant and powerful solution to this challenge.

The fundamental tenet of IDMS is the introduction of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest into every sample, calibrator, and quality control (QC) sample before any sample processing occurs.[3] This SIL compound, the internal standard (IS), is chemically identical to the analyte but possesses a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][5]

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most commonly employed SIL-IS due to the prevalence of hydrogen in organic molecules and the relative cost-effectiveness of their synthesis.[3][6] Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it behaves as a "chemical twin" throughout the entire analytical workflow.[3][7] It co-elutes during chromatography, experiences the same degree of matrix effects, and is extracted with the same efficiency.[7][8] The mass spectrometer, however, can readily distinguish between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately quantify the analyte, as this ratio remains constant irrespective of sample loss or signal suppression.

The following diagram illustrates the logical workflow of how a deuterated standard corrects for analytical variability.

Caption: Workflow of quantitative analysis using a deuterated internal standard.

The Deuterated Advantage: Why Chemical Twins Outperform Structural Analogs

While other types of internal standards exist, such as structural analogs, deuterated standards offer unparalleled performance in mitigating analytical variability.[2][9] A structural analog is a compound that is chemically similar but not identical to the analyte. This seemingly minor difference can lead to significant discrepancies in analytical behavior.

The Pitfalls of Structural Analogs:

-

Differential Chromatographic Elution: Structural differences can lead to different retention times on the liquid chromatography (LC) column. If the analyte and the internal standard elute at different times, they may experience different degrees of matrix effects, leading to inaccurate correction.

-

Variable Ionization Efficiency: The ionization efficiency of a molecule is highly dependent on its chemical structure. A structural analog may ionize more or less efficiently than the analyte, and this difference can be exacerbated by matrix effects.

-

Inconsistent Extraction Recovery: The efficiency of extraction from a complex matrix can vary between the analyte and a structural analog due to differences in properties like polarity and solubility.

The Superiority of Deuterated Standards: